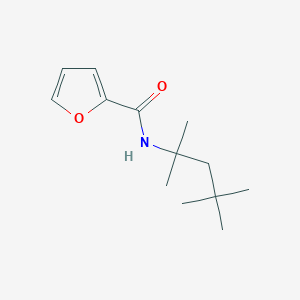![molecular formula C19H24ClN3O B5700998 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005 and has since been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide selectively binds to the TRPV1 channel and inhibits its activity. TRPV1 is a cation channel that is activated by various stimuli, including heat, capsaicin, and acid. When activated, TRPV1 allows the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the sensation of pain. By inhibiting the activity of TRPV1, this compound can reduce the sensation of pain.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, osteoarthritis, and cancer pain. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties. In addition, this compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is its specificity for TRPV1, which allows for targeted inhibition of pain sensation without affecting other physiological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and migraine. In addition, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects. Finally, research could also focus on developing more soluble analogs of this compound to improve its bioavailability and ease of administration.
Synthesis Methods
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzyl bromide to form 4-(benzyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with cyclohexylamine to form 4-(benzyl)-3,5-dimethyl-1-(cyclohexylamino)pyrazole. Finally, the benzyl group is removed by hydrogenation to yield the final product, this compound.
Scientific Research Applications
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a protein called TRPV1, which is involved in pain sensation. Therefore, this compound has been studied as a potential treatment for chronic pain conditions such as neuropathic pain, osteoarthritis, and cancer pain.
Properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-13-18(20)14(2)23(22-13)12-15-8-10-16(11-9-15)19(24)21-17-6-4-3-5-7-17/h8-11,17H,3-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFKETQJZDBYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3CCCCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)




![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)




